

Calibration and quality control for Xenon-123 imaging systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xenon-123

Cat. No.: B1222699

[Get Quote](#)

Technical Support Center: Xenon-123 Imaging Systems

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the calibration and quality control of **Xenon-123** (¹²³Xe) imaging systems. It is designed for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of **Xenon-123** relevant for imaging?

A1: **Xenon-123** has a physical half-life of 2.08 hours.^[1] It decays by electron capture to Iodine-123 (¹²³I), which in turn emits gamma rays used for imaging. The principal gamma photon has an energy of 159 keV, which is the primary energy peak used for imaging.^[2]

Q2: How often should calibration and quality control tests be performed on a **Xenon-123** imaging system?

A2: Daily quality control checks are essential for parameters that are most sensitive to changes in system performance, such as system uniformity and energy peak verification. More comprehensive tests, including spatial resolution and linearity, should be performed weekly. A

full quality control review, including acceptance testing benchmarks, should be conducted at least annually.

Q3: What are the primary energy peaks of **Xenon-123** that should be used for energy window calibration?

A3: The primary photopeak for **Xenon-123** imaging is 159 keV, resulting from the decay of its daughter isotope, Iodine-123.^[2] However, **Xenon-123** itself has a complex spectrum of gamma emissions. For calibration, it is crucial to center the energy window on the 159 keV peak. A symmetric 20% window (143-175 keV) is a common starting point, but optimization may be required based on the specific system and background noise.

Q4: What is the difference between intrinsic and extrinsic uniformity testing?

A4: Intrinsic uniformity evaluates the performance of the gamma camera detector and its electronics without a collimator.^{[3][4]} It is a sensitive measure of the detector's condition. Extrinsic uniformity is performed with the collimator in place and assesses the performance of the entire imaging system as it would be used clinically.^[5] Extrinsic uniformity is generally preferred for daily quality control as it also checks for collimator-related artifacts.^[6]

Q5: What type of phantom is recommended for spatial resolution testing with **Xenon-123**?

A5: A bar phantom is commonly used for assessing spatial resolution. It consists of lead bars of varying widths and spacing. The phantom is placed between the detector and a uniform source of **Xenon-123**, and the ability of the system to distinguish the bars indicates its spatial resolution. For SPECT systems, a Jaszczak phantom can be used to evaluate both spatial resolution and contrast.

Quality Control and Calibration Protocols

I. Daily Quality Control

Objective: To ensure the gamma camera is functioning correctly before patient or phantom imaging.

Experimental Protocol: Extrinsic Uniformity

- Source Preparation: Use a uniform, flat-field (flood) source containing a known activity of a long-lived isotope like Cobalt-57 (^{57}Co) or a fillable phantom with a uniform distribution of a Technetium-99m ($^{99\text{m}}\text{Tc}$) solution.
- Collimator: Ensure the appropriate low-energy, high-resolution (LEHR) collimator is in place.
- Acquisition Parameters:
 - Energy Window: Center a 20% energy window around the photopeak of the source isotope (e.g., 122 keV for ^{57}Co or 140 keV for $^{99\text{m}}\text{Tc}$).
 - Image Matrix: 512 x 512.
 - Counts: Acquire a high-count flood image (typically 5-15 million counts).[6]
- Analysis: Visually inspect the flood image for any non-uniformities (hot or cold spots). Quantitatively analyze the integral and differential uniformity.

II. Weekly Quality Control

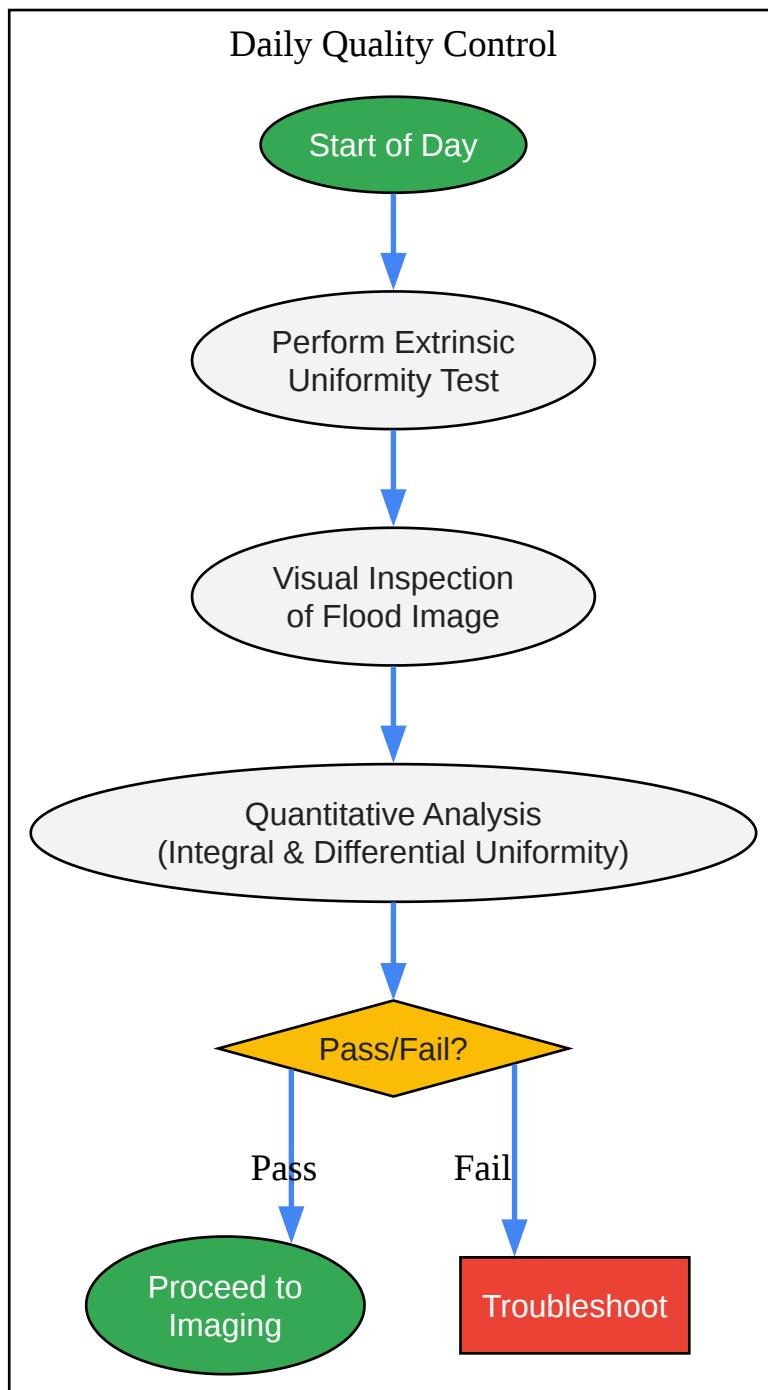
Objective: To assess the spatial resolution and linearity of the imaging system.

Experimental Protocol: Spatial Resolution and Linearity

- Phantom: Use a four-quadrant bar phantom.
- Source: A uniform flood source or a point source of $^{99\text{m}}\text{Tc}$ can be used.
- Acquisition Parameters:
 - Energy Window: 20% window centered at 140 keV for $^{99\text{m}}\text{Tc}$.
 - Image Matrix: 512 x 512 or 1024 x 1024.
 - Counts: Acquire 5-10 million counts.[6]
- Analysis: Visually inspect the image to ensure that the bars in each quadrant are clearly resolved and that the lines are straight.

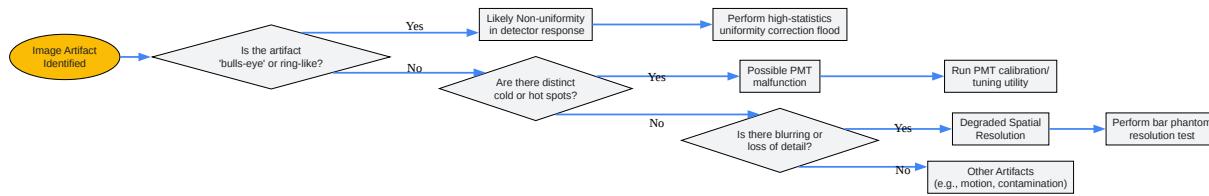
III. Annual Quality Control

Objective: To perform a comprehensive evaluation of the imaging system's performance and compare it to baseline values established during acceptance testing.


Experimental Protocol: Energy Resolution

- Source: Use a point source of a known isotope, such as ^{99m}Tc .
- Acquisition: Acquire an energy spectrum of the source.
- Analysis:
 - Determine the Full Width at Half Maximum (FWHM) of the photopeak.
 - Calculate the percent energy resolution using the formula: % Energy Resolution = (FWHM / Photopeak Energy) x 100
 - The energy resolution should typically be less than 10%.[\[7\]](#)

Quantitative Data Summary


Quality Control Test	Frequency	Parameter	Typical Acceptance Criteria
Extrinsic Uniformity	Daily	Integral Uniformity (UFOV)	< 5%
Differential Uniformity (UFOV)	< 3%		
Spatial Resolution	Weekly	Smallest visible bar pattern	Documented and consistent with baseline
Linearity	Weekly	Line straightness	No visible distortions
Energy Resolution	Annually	Percent FWHM at 159 keV	< 12%

Visualizations

[Click to download full resolution via product page](#)

Daily Quality Control Workflow

[Click to download full resolution via product page](#)

Troubleshooting Logic for Image Artifacts

Troubleshooting Guide

Issue	Potential Cause(s)	Troubleshooting Steps
"Bulls-eye" or ring artifacts in SPECT images	- Non-uniformity in the detector's response. - Incorrect uniformity correction map.	1. Perform a high-count (30-60 million counts) extrinsic uniformity flood. 2. Re-apply the uniformity correction. 3. If the artifact persists, a new uniformity correction map should be acquired.
Discrete hot or cold spots in the uniformity flood	- Malfunctioning Photomultiplier Tube (PMT). - Defect in the scintillation crystal.	1. Run the system's PMT tuning or calibration utility. 2. If the issue is not resolved, contact a service engineer to diagnose the PMT or crystal.
Blurry images or inability to resolve bar phantom patterns	- Degraded spatial resolution. - Incorrect energy window peaking. - Patient or phantom motion.	1. Verify the energy peak is centered in the energy window. 2. Perform a spatial resolution test with a bar phantom to confirm degradation. 3. Ensure the patient or phantom is securely immobilized during acquisition.
Overall low image counts	- Incorrect dose administration. - System sensitivity has decreased. - Incorrect energy window setting.	1. Verify the administered dose with a dose calibrator. 2. Check that the correct energy window is being used for Xenon-123 (centered at 159 keV). 3. Perform a system sensitivity test and compare it to baseline values.

Anomalous uptake outside the region of interest

- Radioactive contamination of the patient, imaging table, or detector.

1. Use a survey meter to check for contamination. 2. If contamination is found, decontaminate the area according to radiation safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Xenon-123 - isotopic data and properties [chemlin.org]
- 2. Iodine-123 - Wikipedia [en.wikipedia.org]
- 3. Quality Control of Gamma Camera with SPECT Systems [scirp.org]
- 4. ispub.com [ispub.com]
- 5. Extrinsic Versus Intrinsic Uniformity Correction for γ -cameras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aapm.org [aapm.org]
- 7. ENERGY RESOLUTION [medimaging.gr]
- To cite this document: BenchChem. [Calibration and quality control for Xenon-123 imaging systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222699#calibration-and-quality-control-for-xenon-123-imaging-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com